molecular formula C18H30O17 B14327040 6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 104880-42-4

6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B14327040
CAS No.: 104880-42-4
M. Wt: 518.4 g/mol
InChI Key: HVEDYOAUBWOTLI-UHFFFAOYSA-N
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Description

6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound characterized by multiple hydroxyl groups and a carboxylic acid functional group This compound is notable for its intricate structure, which includes several sugar moieties, making it a polyhydroxy compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multi-step organic synthesis techniques. The process often starts with the preparation of the sugar moieties, which are then linked together through glycosidic bonds. The reaction conditions usually require the presence of acid or base catalysts to facilitate the formation of these bonds. Protecting groups are often used to prevent unwanted reactions at specific hydroxyl sites during the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve higher specificity and yield. Enzymatic synthesis can be advantageous due to its mild reaction conditions and reduced need for protecting groups. Additionally, large-scale production may employ continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the carboxylic acid group will produce an alcohol.

Scientific Research Applications

6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a substrate for enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its carboxylic acid group can participate in acid-base reactions, affecting the local pH and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Glucose: A simple sugar with multiple hydroxyl groups, but lacks the complex structure of the target compound.

    Sucrose: A disaccharide composed of glucose and fructose, similar in having glycosidic bonds but different in overall structure.

    Ascorbic Acid: Contains multiple hydroxyl groups and a carboxylic acid group, but differs in its ring structure and biological activity.

Uniqueness

6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its intricate structure, which includes multiple sugar moieties linked through glycosidic bonds. This complexity allows it to participate in a wide range of chemical reactions and interact with various biomolecules, making it a versatile compound in scientific research.

Properties

CAS No.

104880-42-4

Molecular Formula

C18H30O17

Molecular Weight

518.4 g/mol

IUPAC Name

6-[[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C18H30O17/c19-1-4-7(22)14(28)18(3-20,34-4)35-17-12(27)8(23)6(21)5(32-17)2-31-16-11(26)9(24)10(25)13(33-16)15(29)30/h4-14,16-17,19-28H,1-3H2,(H,29,30)

InChI Key

HVEDYOAUBWOTLI-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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